rac-Ptéroïne B

Vue d'ensemble

Description

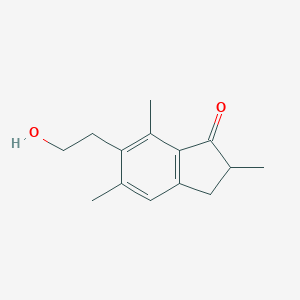

(R)-Pterosin b belongs to the class of organic compounds known as indanones. Indanones are compounds containing an indane ring bearing a ketone group (R)-Pterosin b exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (R)-pterosin b is primarily located in the cytoplasm. Outside of the human body, (R)-pterosin b can be found in green vegetables and root vegetables. This makes (R)-pterosin b a potential biomarker for the consumption of these food products.

Applications De Recherche Scientifique

Inhibition de l'hypertrophie des cardiomyocytes

Ptéroïne B: a fait l'objet d'études pour ses effets sur l'hypertrophie des cardiomyocytes, une affection caractérisée par l'augmentation de la taille des cellules musculaires cardiaques, pouvant entraîner une insuffisance cardiaque. Une étude utilisant la lignée cellulaire H9c2 a démontré que la Ptéroïne B pouvait atténuer l'hypertrophie induite par l'angiotensine II, suggérant un rôle thérapeutique potentiel dans les maladies cardiaques .

Traitement de l'arthrose

Des recherches ont montré que la Ptéroïne B pouvait prévenir l'hypertrophie des chondrocytes et protéger contre l'arthrose chez la souris. En inhibant la voie Sik3, la Ptéroïne B contribue à maintenir l'homéostasie du cartilage articulaire, ce qui en fait un candidat prometteur pour le traitement de l'arthrose .

Activité antioxydante

La Ptéroïne B présente des propriétés antioxydantes, essentielles pour réduire le stress oxydatif dans l'organisme. Le stress oxydatif est lié à diverses maladies chroniques, et la capacité de la Ptéroïne B à atténuer la production excessive d'espèces réactives de l'oxygène (ROS) pourrait être bénéfique pour la gestion des affections associées aux dommages oxydatifs .

Viabilité cellulaire et cytotoxicité

Des études impliquant la Ptéroïne B se sont également concentrées sur son impact sur la viabilité cellulaire et la cytotoxicité. Comprendre comment la Ptéroïne B affecte la survie et la mort cellulaire peut fournir des informations sur son profil de sécurité et sa fenêtre thérapeutique pour diverses applications médicales .

Mécanisme D'action

Target of Action

The primary target of Rac Pterosin B is the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and cholinesterases . These enzymes are involved in the pathogenesis of Alzheimer’s disease (AD). BACE1 is responsible for the cleavage of the amyloid precursor protein, which leads to the formation of β-amyloid peptides, a key factor in the development of AD. Cholinesterases, on the other hand, are enzymes that break down acetylcholine, a neurotransmitter that plays a crucial role in memory and learning.

Mode of Action

Rac Pterosin B interacts with its targets by inhibiting their activity. Specifically, it has been found to inhibit BACE1, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) with respective IC50 values of 29.6, 16.2, and 48.1 μM . It acts as a noncompetitive inhibitor against human BACE1 and BChE, and as a mixed-type inhibitor against AChE . This means that it binds to the active sites of these enzymes, preventing them from performing their normal function.

Pharmacokinetics

Rac Pterosin B exhibits strong blood-brain barrier (BBB) permeability, with an effective permeability (Pe) of 60.3×10^−6 cm/s on PAMPA-BBB . This suggests that the compound can effectively reach the brain to exert its effects on BACE1 and cholinesterases.

Result of Action

The inhibition of BACE1 and cholinesterases by Rac Pterosin B leads to a decrease in the secretion of β-amyloid peptides from neuroblastoma cells that overexpress human β-amyloid precursor protein . This could potentially slow down the progression of AD and improve cognitive function.

Analyse Biochimique

Biochemical Properties

Rac Pterosin B has been found to interact with several enzymes and proteins, playing a significant role in biochemical reactions. For instance, it has been shown to inhibit β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and cholinesterases, which are involved in the pathogenesis of Alzheimer’s disease . The nature of these interactions involves the binding of Rac Pterosin B to the active sites of these enzymes, resulting in their inhibition .

Cellular Effects

Rac Pterosin B has demonstrated notable effects on various types of cells and cellular processes. In particular, it has been shown to regulate cardiomyocyte hypertrophy induced by angiotensin II (Ang II) in H9c2 cells . Rac Pterosin B reduces hypertrophy-related gene expression, cell size, and protein synthesis . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Rac Pterosin B involves its interactions at the molecular level. Upon Ang II stimulation, Rac Pterosin B attenuates the activation and expression of major receptors, Ang II type 1 receptor and a receptor for advanced glycation end products, by inhibiting the phosphorylation of PKC-ERK-NF-κB pathway signaling molecules . This suggests that Rac Pterosin B exerts its effects through the modulation of these key signaling pathways .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of Rac Pterosin B in laboratory settings are limited, it is known that the compound exhibits its effects over time. For instance, it has been shown to reduce hypertrophy-related gene expression, cell size, and protein synthesis in H9c2 cells upon Ang II stimulation .

Dosage Effects in Animal Models

The effects of Rac Pterosin B at different dosages in animal models have not been extensively studied. It is known that the compound exhibits its effects in a dose-dependent manner, as seen in its ability to regulate cardiomyocyte hypertrophy induced by Ang II .

Metabolic Pathways

It has been shown to regulate the expression levels of NAD(P)H oxidase 2/4, which are critical mediators for cardiac hypertrophy upon Ang II exposure .

Propriétés

IUPAC Name |

6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-8-6-11-7-9(2)14(16)13(11)10(3)12(8)4-5-15/h6,9,15H,4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNCSXMTBXDZQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C1=O)C(=C(C(=C2)C)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (R)-Pterosin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

34175-96-7 | |

| Record name | (R)-Pterosin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

109 - 110 °C | |

| Record name | (R)-Pterosin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

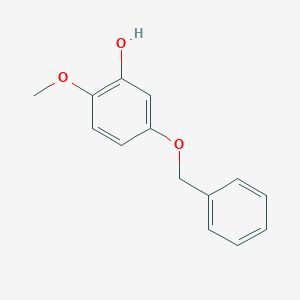

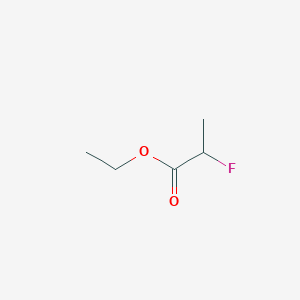

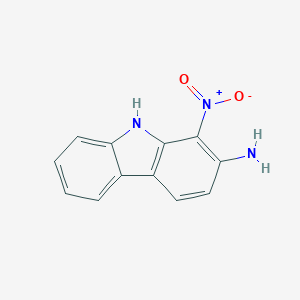

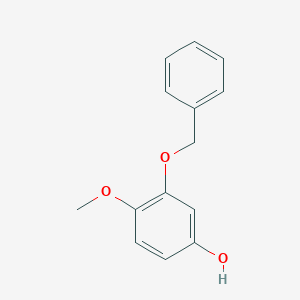

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

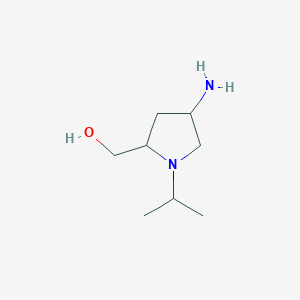

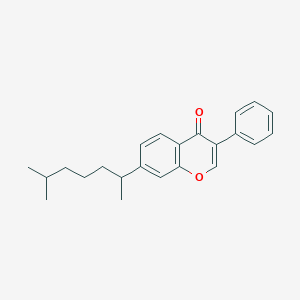

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B127167.png)